![molecular formula C17H23ClF3N3O2 B1376042 Tert-butyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl(methyl)carbamate CAS No. 1420983-60-3](/img/structure/B1376042.png)
Tert-butyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl(methyl)carbamate
Overview
Description
“Tert-butyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl(methyl)carbamate” is a chemical compound . It is used in various chemical reactions and has potential applications in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds involves the use of Boc acid anhydride and ethanol in a dry reaction flask, which is then cooled in an ice bath. Slowly, a 70% aqueous ammonia solution is added. The mixture is stirred at about 0°C for 1 hour, then transferred to room temperature and stirred for 18 hours .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyridine ring, a piperidine ring, and a carbamate group .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo protodeboronation, a process that involves the removal of a boron atom from a boronic ester . This reaction is not well developed and is a valuable transformation in organic synthesis .Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClF3N3O2/c1-16(2,3)26-15(25)23(4)12-5-7-24(8-6-12)14-13(18)9-11(10-22-14)17(19,20)21/h9-10,12H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBTUMUXMXMFNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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